Dehydrocrenatidine

説明

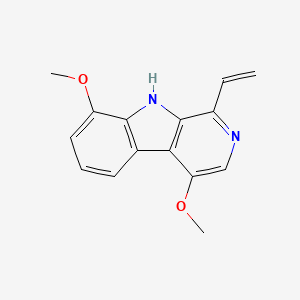

Structure

3D Structure

特性

IUPAC Name |

1-ethenyl-4,8-dimethoxy-9H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-4-10-15-13(12(19-3)8-16-10)9-6-5-7-11(18-2)14(9)17-15/h4-8,17H,1H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWBTKDUAXOZRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C2C(=CN=C3C=C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415746 |

Source

|

| Record name | 1-Ethenyl-4,8-dimethoxy-9H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65236-62-6 |

Source

|

| Record name | 1-Ethenyl-4,8-dimethoxy-9H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dehydrocrenatidine's Mechanism of Action in Cancer Cells: A Technical Guide

Dehydrocrenatidine (DC), a β-carboline alkaloid isolated from Picrasma quassioides, has emerged as a promising anti-cancer agent, demonstrating cytotoxic effects across a range of cancer cell lines.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, with a focus on its impact on signaling pathways, apoptosis, and the cell cycle. The information is tailored for researchers, scientists, and drug development professionals.

Core Anti-Cancer Mechanisms

This compound's anti-cancer activity is multifaceted, primarily revolving around the induction of programmed cell death (apoptosis), inhibition of cell proliferation through cell cycle arrest, and suppression of metastasis.[1][4][5] These effects are orchestrated through the modulation of key cellular signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2]

-

Intrinsic Pathway: DC treatment leads to an alteration of the mitochondrial membrane potential.[1][3] This is associated with the upregulation of pro-apoptotic Bcl-2 family proteins like Bax and Bim L/S, and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][6]

-

Extrinsic Pathway: The compound activates the extrinsic pathway by increasing the expression of death receptors and their associated adaptor proteins, including Fas, DR5, FADD, and TRADD.[1][6]

-

Caspase Activation: Both pathways converge on the activation of a cascade of caspases. Studies have consistently shown that this compound treatment leads to the cleavage and activation of caspase-3, caspase-8, and caspase-9, culminating in the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][6][7]

Cell Cycle Arrest

A key aspect of this compound's anti-proliferative effect is its ability to halt the cell cycle, predominantly at the G2/M phase.[1][4] This prevents cancer cells from proceeding through mitosis and ultimately leads to reduced cell viability.

Modulation of Signaling Pathways

The apoptotic and anti-proliferative effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

-

MAPK Pathway: The role of the MAPK pathway, particularly the c-Jun N-terminal Kinase (JNK) and Extracellular signal-Regulated Kinase (ERK) components, is central to DC's mechanism. In liver and nasopharyngeal cancer cells, this compound has been shown to suppress the phosphorylation of JNK1/2 to induce apoptosis.[1][3] Conversely, in oral squamous carcinoma, DC activates both ERK and JNK signaling to trigger apoptosis.[2] This suggests a context-dependent role of the MAPK pathway in response to this compound.

-

JAK/STAT Pathway: this compound has been identified as a specific inhibitor of the JAK/STAT pathway, particularly targeting JAK2.[1][4] This pathway is often constitutively active in various cancers, and its inhibition by DC contributes to the induction of apoptosis in solid tumors.[1] In hepatocellular carcinoma, DC has been shown to attenuate nicotine-induced stemness and epithelial-mesenchymal transition by regulating the α7nAChR-Jak2 signaling pathway.[8]

-

Inhibition of Metastasis: this compound has also been found to inhibit the invasion and migration of head and neck cancer cells.[5] This anti-metastatic effect is achieved by decreasing the expression of matrix metalloproteinase-2 (MMP-2), a key enzyme involved in the degradation of the extracellular matrix, through the modulation of JNK1/2 and ERK1/2 signaling.[5]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies on the effects of this compound on different cancer cell lines.

| Cell Line | Cancer Type | Assay | Concentration (µM) | Time (h) | Effect | Reference |

| NPC-039 | Nasopharyngeal Carcinoma | MTT | 100 | 72 | ~23% reduction in cell viability | [3] |

| NPC-BM | Nasopharyngeal Carcinoma | MTT | 100 | 72 | ~40% reduction in cell viability | [3] |

| RPMI-2650 | Head and Neck Squamous Cell | MTT | 100 | 72 | ~40% reduction in cell viability | [3] |

| FaDu | Head and Neck Cancer | 5, 10, 20 | Significant decrease in motility | [5] | ||

| SCC9 | Head and Neck Cancer | 5, 10, 20 | Significant decrease in motility | [5] | ||

| SCC47 | Head and Neck Cancer | 5, 10, 20 | Significant decrease in motility | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 25, 50, and 100 µM) for specified time periods (e.g., 24, 48, and 72 hours).

-

MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blot Analysis

-

Cell Lysis: Cells are treated with this compound, harvested, and then lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., caspases, Bcl-2 family proteins, p-JNK, p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is often used as a loading control.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested by trypsinization, and washed with phosphate-buffered saline (PBS).

-

Fixation: The cells are fixed in 70% ethanol at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.

Apoptosis Analysis (Annexin V/PI Staining)

-

Cell Treatment and Harvesting: Cells are treated with this compound and harvested.

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations of Signaling Pathways and Workflows

Caption: this compound-induced apoptosis signaling pathways.

Caption: Modulation of MAPK signaling by this compound.

Caption: General workflow for Western Blot analysis.

References

- 1. This compound Induces Liver Cancer Cell Apoptosis by Suppressing JNK-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptotic effects of this compound via JNK and ERK pathway regulation in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Natural Compound this compound Attenuates Nicotine-Induced Stemness and Epithelial-Mesenchymal Transition in Hepatocellular Carcinoma by Regulating a7nAChR-Jak2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anticancer Properties of Dehydrocrenatidine

Executive Summary: Dehydrocrenatidine, a β-carboline alkaloid isolated from the medicinal plant Picrasma quassioides, has emerged as a potent anticancer agent with a multifaceted mechanism of action. This document provides a comprehensive technical overview of its properties for researchers, scientists, and drug development professionals. This compound exhibits significant efficacy against various cancer types, including liver, oral, nasopharyngeal, and head and neck carcinomas, by inducing apoptosis, causing cell cycle arrest, and inhibiting cell migration.[1][2][3] Its molecular activity is primarily centered on the modulation of critical signaling pathways such as the MAPK and JAK-STAT pathways, as well as direct targeting of mitochondrial functions.[1][4] This guide synthesizes the current understanding of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to facilitate further research and development.

Mechanism of Action

This compound exerts its anticancer effects through several coordinated molecular mechanisms, leading to the suppression of tumor growth and proliferation. These mechanisms include the induction of programmed cell death (apoptosis), halting the cell division cycle, and modulating key intracellular signaling cascades.

Induction of Apoptosis

A primary anticancer effect of this compound is the robust induction of apoptosis.[5] Research indicates that it activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways.[1][6]

-

Extrinsic Pathway: this compound upregulates the expression of death receptors and their associated adaptor proteins, including FAS, DR5, FADD, and TRADD.[1][7] This leads to the activation of initiator caspase-8.[1][8]

-

Intrinsic Pathway: The compound alters the mitochondrial membrane potential and modulates the expression of Bcl-2 family proteins, increasing the levels of pro-apoptotic proteins like Bax and Bim L/S while decreasing anti-apoptotic proteins.[1][8] This triggers the activation of initiator caspase-9.[1][8]

Both pathways converge on the activation of the executioner caspase-3, which then cleaves key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death.[1][6][9] Furthermore, studies in hepatocellular carcinoma have shown that this compound can directly target and disrupt the function of mitochondrial complexes I, III, and IV, leading to mitochondrial dysfunction and promoting apoptosis.[4]

Cell Cycle Arrest

This compound effectively halts cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase.[1][9] This arrest prevents cells from entering mitosis, thereby blocking cell division. The mechanism involves the downregulation of key cell cycle regulatory proteins, including Cyclin A, Cyclin B, and cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6.[5][8]

Modulation of Key Signaling Pathways

The anticancer activity of this compound is linked to its ability to modulate several critical intracellular signaling pathways.

-

MAPK Pathway (JNK and ERK): The role of this compound in the Mitogen-Activated Protein Kinase (MAPK) pathway appears to be context-dependent.

-

In liver cancer , it induces apoptosis by suppressing the phosphorylation of JNK1/2.[1][9]

-

Conversely, in oral squamous carcinoma and nasopharyngeal carcinoma , it induces apoptosis by activating or enhancing the phosphorylation of both ERK and JNK.[6][10] This dual regulatory function suggests that its effect is specific to the cancer type and its underlying genetic makeup.

-

-

JAK-STAT Pathway: this compound has been identified as a specific inhibitor of the JAK-STAT signaling pathway.[1][2] This pathway is often constitutively active in various cancers, and its inhibition by this compound contributes to the reduction of cancer cell proliferation.[8]

-

PI3K-AKT Pathway: The PI3K-AKT pathway is a crucial survival pathway for cancer cells.[1] this compound's impact on this pathway has been investigated, suggesting its potential to inhibit pro-survival signaling.[7]

References

- 1. This compound Induces Liver Cancer Cell Apoptosis by Suppressing JNK-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The nature compound this compound exerts potent antihepatocellular carcinoma by destroying mitochondrial complexes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Apoptotic effects of this compound via JNK and ERK pathway regulation in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. This compound extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrocrenatidine's Pro-Apoptotic Power: A Deep Dive into the Signaling Pathways

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular mechanisms of dehydrocrenatidine, a promising natural compound with demonstrated anti-cancer properties. This whitepaper details the signaling pathways through which this compound induces apoptosis in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying cellular processes.

This compound, a β-carboline alkaloid isolated from Picrasma quassioides, has emerged as a potent inducer of apoptosis in various cancer cell lines, including liver, oral squamous, and nasopharyngeal carcinomas. This document synthesizes the current understanding of its mode of action, focusing on the intricate signaling cascades that lead to programmed cell death.

Core Signaling Mechanisms: A Two-Pronged Attack

Research indicates that this compound triggers apoptosis through the simultaneous activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual mechanism underscores its potential as a robust anti-cancer agent.

The extrinsic pathway is initiated by the upregulation of death receptors on the cell surface. This compound has been shown to significantly increase the expression of Fas and DR5, along with their associated adaptor proteins FADD and TRADD. This leads to the activation of caspase-8, a key initiator caspase in this pathway.

Concurrently, this compound activates the intrinsic pathway by altering the mitochondrial membrane potential. This is associated with an increased expression of pro-apoptotic proteins such as Bax and Bim L/S. The disruption of mitochondrial integrity leads to the release of cytochrome c and the subsequent activation of caspase-9.

Both pathways converge on the activation of caspase-3, the primary executioner caspase, which then cleaves essential cellular substrates, including PARP, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Upstream Regulation: The Role of MAPK Signaling

The pro-apoptotic effects of this compound are modulated by upstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) pathway. In liver cancer cells, this compound has been observed to suppress the phosphorylation of JNK1/2, leading to caspase-mediated apoptosis. Conversely, in oral squamous carcinoma cells, it appears to activate the ERK and JNK signaling pathways to induce apoptosis. This suggests a context-dependent role for the MAPK pathway in mediating the effects of this compound. Furthermore, in some cancer types, this compound has been identified as a specific inhibitor of the JAK-STAT pathway.

Quantitative Insights into this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound are dose-dependent. The following tables summarize the quantitative data from studies on various cancer cell lines.

| Cell Line | Treatment Time (h) | IC50 (µM) |

| Huh-7 (Liver Cancer) | 24, 48, 72 | Not explicitly stated |

| Sk-hep-1 (Liver Cancer) | 24, 48, 72 | Not explicitly stated |

| SAS (Oral Squamous Carcinoma) | 24 | Not explicitly stated |

| SCC-9 (Oral Squamous Carcinoma) | 24 | Not explicitly stated |

| Nasopharyngeal Carcinoma Cell Lines | Not specified | Not explicitly stated |

Caption: Table 1. Summary of this compound IC50 Values.

| Cell Line | Treatment (24h) | Observation |

| Huh-7, Sk-hep-1 | 0, 5, 10, 20 µM | Dose-dependent increase in cleaved PARP, Caspase-3, -8, -9 |

| Huh-7, Sk-hep-1 | 0, 5, 10, 20 µM | Dose-dependent increase in Fas, DR5, TRADD, FADD |

| Huh-7, Sk-hep-1 | 0, 5, 10, 20 µM | Dose-dependent increase in Bax, Bim L/S |

| Huh-7, Sk-hep-1 | 0, 5, 10, 20 µM | Dose-dependent decrease in p-JNK1/2 |

| SAS, SCC-9 | Not specified | Increase in cleaved Caspase-3, -8, -9, PARP |

| SAS, SCC-9 | Not specified | Increase in Bax, Bak, t-Bid; Decrease in Bcl-xL, Bcl-2 |

| Nasopharyngeal Carcinoma | Not specified | Enhanced ERK phosphorylation, Inhibited JNK phosphorylation |

Caption: Table 2. Summary of this compound's Effect on Key Apoptotic and Signaling Proteins.

Visualizing the Molecular Cascade

To elucidate the complex interactions within the this compound-induced apoptotic pathway, the following diagrams were generated using the DOT language.

Caption: this compound-induced apoptosis signaling pathway.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in the studies of this compound's apoptotic effects.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., Huh-7, Sk-hep-1) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Caption: Workflow for MTT cell viability assay.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspases, Bax, p-JNK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Caption: Western blot analysis workflow.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

-

Cell Preparation: Treat cells with this compound for 24 hours, then harvest and wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Caption: Flow cytometry workflow for apoptosis detection.

Future Directions

The compelling evidence for this compound's pro-apoptotic activity through multiple signaling pathways positions it as a strong candidate for further pre-clinical and clinical investigation. Future research should focus on elucidating the precise molecular targets of this compound, its efficacy in in vivo models, and its potential for combination therapies with existing anti-cancer drugs. The differential regulation of the MAPK pathway in various cancer types also warrants further investigation to tailor therapeutic strategies.

This technical guide provides a solid foundation for researchers and drug developers to build upon as they explore the full therapeutic potential of this compound in the fight against cancer.

Dehydrocrenatidine's Modulatory Effects on JNK and ERK Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocrenatidine (DC), a β-carboline alkaloid isolated from the medicinal plant Picrasma quassioides, has emerged as a compound of interest in oncology research due to its anti-proliferative and pro-apoptotic properties.[1][2] A significant body of evidence points towards its mechanism of action involving the modulation of key intracellular signaling cascades, particularly the c-Jun N-terminal kinase (JNK) and the extracellular signal-regulated kinase (ERK) pathways. These pathways are critical regulators of cell fate, governing processes such as proliferation, differentiation, apoptosis, and metastasis. This technical guide provides an in-depth analysis of the current scientific literature on this compound's effects on JNK and ERK signaling. It summarizes quantitative data, details common experimental protocols, and visualizes the complex interactions to serve as a comprehensive resource for researchers in the field of cancer biology and drug development. The evidence suggests a context-dependent role for this compound, capable of both inhibiting and activating these pathways in different cancer types, highlighting the complexity of its therapeutic potential.

This compound's Effect on the JNK Signaling Pathway

The JNK pathway, a subset of the mitogen-activated protein kinase (MAPK) family, is primarily associated with cellular responses to stress, inflammation, and apoptosis.[3] Research indicates that this compound predominantly acts as an inhibitor of this pathway in several cancer models, leading to apoptotic cell death.

In human liver cancer cells (Huh-7 and Sk-hep-1), this compound has been shown to induce caspase-mediated apoptosis by suppressing the phosphorylation of JNK1/2.[4][5] This effect was dose-dependent, and co-treatment with the JNK inhibitor SP600125 further enhanced the induction of apoptosis, confirming the pathway's involvement.[4][6] Similarly, in head and neck cancer cell lines, this compound treatment led to a reduction in JNK1/2 phosphorylation, which was associated with decreased cell motility, migration, and invasion.[2][3]

Conversely, one study in oral squamous cell carcinoma reported that this compound induces apoptosis through the activation of the JNK pathway, suggesting its effects may be cell-type specific.[7]

Data Presentation: JNK Pathway Modulation

| Cancer Type | Cell Line(s) | DC Concentration (µM) | Effect on JNK Phosphorylation | Downstream Outcome | Reference(s) |

| Liver Cancer | Huh-7, Sk-hep-1 | 5, 10, 20 | Inhibited (Dose-dependent) | Induction of Apoptosis | [4][5][6] |

| Head & Neck Cancer | SCC9, FaDu | 5, 10, 20 | Inhibited | Reduced Migration & Invasion | [2][3] |

| Nasopharyngeal Carcinoma | Not Specified | Not Specified | Inhibited | Induction of Apoptosis | [1][8] |

| Oral Squamous Carcinoma | Not Specified | Not Specified | Activated | Induction of Apoptosis | [7] |

Signaling Pathway Visualization

References

- 1. This compound extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound Induces Liver Cancer Cell Apoptosis by Suppressing JNK-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Apoptotic effects of this compound via JNK and ERK pathway regulation in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrocrenatidine: A Technical Whitepaper on its Analgesic Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocrenatidine (DHCT) is a β-carboline alkaloid found in Picrasma quassioides (D. Don) Benn, a plant with traditional uses in treating inflammatory conditions and pain.[1] Emerging research has highlighted its potential as a novel analgesic agent, particularly in the context of neuropathic pain. This technical guide provides an in-depth overview of the current understanding of this compound's analgesic effects, its primary mechanism of action, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to support further research and development of DHCT as a potential therapeutic candidate.

Core Analgesic Activity: Neuropathic Pain

This compound has demonstrated significant analgesic efficacy in a preclinical model of neuropathic pain. Specifically, in a rat model of chronic constriction injury (CCI) of the sciatic nerve, DHCT has been shown to dose-dependently alleviate mechanical allodynia, a key symptom of neuropathic pain.[1]

Quantitative Data on Analgesic Effects and Bioactivity

The analgesic and bio-active properties of this compound have been quantified in several key experiments. The following tables summarize the available quantitative data.

Table 1: In Vivo Analgesic Activity of this compound

| Animal Model | Pain Modality | Dosing Regimen | Observed Effect |

| Rat Chronic Constriction Injury (CCI) | Mechanical Allodynia | Dose-dependent administration | Attenuation of mechanical allodynia[1] |

Table 2: Electrophysiological Effects of this compound on Voltage-Gated Sodium Channels (VGSCs)

| Channel Type | Parameter | Value |

| Tetrodotoxin-Sensitive (TTX-S) VGSCs | IC50 | 12.36 μM |

| V1/2 of Inactivation Shift | ~16.7 mV (hyperpolarizing) | |

| Tetrodotoxin-Resistant (TTX-R) VGSCs | IC50 | 4.87 µM[1] |

| V1/2 of Inactivation Shift | ~23.9 mV (hyperpolarizing) | |

| V1/2 of Activation Shift | ~12.2 mV (depolarizing) |

Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels

The primary mechanism underlying the analgesic effect of this compound is the inhibition of neuronal excitability through the modulation of voltage-gated sodium channels (VGSCs).[1] DHCT has been shown to suppress action potential firing in acutely isolated dorsal root ganglion neurons.[1]

Further electrophysiological studies have revealed that DHCT inhibits both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) VGSCs.[1] The inhibitory action of DHCT is multifaceted:

-

Direct Blockade: DHCT directly blocks the sodium currents in both TTX-S and TTX-R VGSCs.[1]

-

Modulation of Channel Gating: DHCT shifts the voltage-dependence of both activation and inactivation of VGSCs. It shifts the half-maximal voltage (V1/2) of inactivation to a more hyperpolarized potential for both TTX-S and TTX-R channels, and the V1/2 of activation to a more depolarized potential for TTX-R channels.[1]

-

State-Dependent Binding: DHCT preferentially interacts with the inactivated state of VGSCs and prolongs the repriming time, effectively transitioning the channels into a slow inactivated state.[1]

By inhibiting VGSCs, this compound reduces the excitability of sensory neurons, thereby dampening the transmission of pain signals.

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the analgesic effects of this compound.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used animal model to induce neuropathic pain. The protocol involves the following steps:

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.

-

Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic nerve's trifurcation, four loose ligatures are placed around the nerve.

-

Post-Operative Care: The incision is closed, and the animals are allowed to recover.

-

Behavioral Testing: Mechanical allodynia is assessed at various time points post-surgery.

Electrophysiological Recordings

Whole-cell patch-clamp recordings are used to measure the activity of voltage-gated sodium channels in dorsal root ganglion (DRG) neurons.

-

Neuron Isolation: DRG neurons are acutely dissociated from rats.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the isolated neurons.

-

Data Acquisition: Sodium currents are evoked by a 50-ms depolarization pulse to 0 mV from a holding potential of -100 mV.

-

Drug Application: this compound is applied to the neurons to assess its effect on sodium currents.

Future Directions and Conclusion

The existing data strongly suggest that this compound is a promising candidate for the development of novel analgesics, particularly for neuropathic pain. Its well-defined mechanism of action on voltage-gated sodium channels provides a solid foundation for further investigation. Future research should focus on:

-

Comprehensive dose-response studies in various pain models.

-

Pharmacokinetic and pharmacodynamic profiling.

-

Toxicology and safety assessments.

-

Exploration of potential off-target effects and interactions with other signaling pathways.

References

Dehydrocrenatidine: A Technical Guide for Liver Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatocellular carcinoma (HCC), the most prevalent form of liver cancer, remains a significant global health challenge with high mortality rates. The quest for novel therapeutic agents with improved efficacy and reduced side effects is a paramount objective in liver cancer research. Dehydrocrenatidine, a β-carboline alkaloid isolated from Picrasma quassioides, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides an in-depth overview of the research on this compound for liver cancer, focusing on its mechanism of action, experimental data, and detailed protocols for key in vitro and in vivo studies.

Mechanism of Action

This compound exerts its anti-liver cancer effects through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. The core of its mechanism involves the suppression of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] By inhibiting the phosphorylation of JNK1/2, this compound triggers a cascade of events that lead to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][2]

Furthermore, research has shown that this compound can target and disrupt the function of mitochondrial complexes I, III, and IV, leading to mitochondrial dysfunction and further promoting apoptosis.[3] This dual-pronged attack on cancer cell survival pathways underscores the therapeutic potential of this compound in liver cancer.

Data Presentation

The following tables summarize the key quantitative data from studies investigating the effects of this compound on liver cancer cell lines.

Table 1: Effect of this compound on Cell Viability in Liver Cancer Cell Lines

| Cell Line | Concentration (µM) | Incubation Time (h) | % Cell Viability (Approx.) |

| Huh-7 | 5 | 24 | ~80% |

| 10 | 24 | ~60% | |

| 20 | 24 | ~40% | |

| 5 | 48 | ~70% | |

| 10 | 48 | ~50% | |

| 20 | 48 | ~30% | |

| 5 | 72 | ~60% | |

| 10 | 72 | ~40% | |

| 20 | 72 | ~20% | |

| Sk-hep-1 | 5 | 24 | ~85% |

| 10 | 24 | ~70% | |

| 20 | 24 | ~50% | |

| 5 | 48 | ~75% | |

| 10 | 48 | ~60% | |

| 20 | 48 | ~40% | |

| 5 | 72 | ~65% | |

| 10 | 72 | ~50% | |

| 20 | 72 | ~30% |

Data is approximated from graphical representations in the cited literature.[1][2]

Table 2: Effect of this compound on Cell Cycle Distribution in Liver Cancer Cell Lines (24h treatment)

| Cell Line | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Huh-7 | 0 | ~55% | ~25% | ~20% |

| 5 | ~45% | ~20% | ~35% | |

| 10 | ~30% | ~15% | ~55% | |

| 20 | ~20% | ~10% | ~70.3%[1] | |

| Sk-hep-1 | 0 | ~60% | ~20% | ~20% |

| 5 | ~50% | ~18% | ~32% | |

| 10 | ~35% | ~15% | ~50% | |

| 20 | ~20% | ~9% | ~71%[1] |

Data is approximated from graphical representations in the cited literature.[1][4]

Table 3: Effect of this compound on Apoptotic Protein Expression in Liver Cancer Cell Lines (24h treatment)

| Cell Line | Concentration (µM) | Change in Protein Expression |

| Huh-7 & Sk-hep-1 | 5, 10, 20 | Increased: Cleaved Caspase-3, Cleaved Caspase-8, Cleaved Caspase-9, Cleaved PARP, Bax, Bim L/S, Fas, DR5, FADD, TRADD[1][2] |

| Decreased: Bcl-2, Bcl-xL[1] |

Mandatory Visualization

Caption: this compound's mechanism of action in liver cancer.

References

Dehydrocrenatidine: A Promising β-Carboline Alkaloid for Oral Squamous Cell Carcinoma Therapy

An In-depth Technical Guide on its Anti-Cancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Dehydrocrenatidine's effects on oral squamous cell carcinoma (OSCC). This compound, a β-carboline alkaloid isolated from Picrasma quassioides, has emerged as a molecule of interest in oncology due to its pro-apoptotic and anti-proliferative activities. This document outlines its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways.

Core Mechanism of Action

This compound exerts its anti-cancer effects on OSCC primarily by inducing apoptosis through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] Specifically, it triggers the activation of c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK), leading to the initiation of both the intrinsic and extrinsic apoptotic cascades.[1] This culminates in the activation of caspases, cleavage of poly (ADP-ribose) polymerase (PARP), and regulation of the Bcl-2 family of proteins, ultimately leading to programmed cell death.[1][2]

Quantitative Data Summary

The following table summarizes the cytotoxic and anti-proliferative effects of this compound on various OSCC cell lines.

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Effect | Assay Type |

| SAS, SCC-9, OECM-1, HSC3 | 0, 25, 50, 100 | 24, 48, 72 | Dose- and time-dependent reduction in cell viability | MTT Assay |

| SAS, SCC-9, OECM-1, HSC3 | Not Specified | 14 days | Inhibition of colony formation | Colony Formation Assay |

| OSCC Cell Lines | Not Specified | 24 | Increased Caspase-3/7 activity | Muse™ Caspase-3/7 Kit |

| OSCC Cell Lines | Not Specified | Not Specified | G2/M phase cell cycle arrest and increase in sub-G1 population | Flow Cytometry (PI Staining) |

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

Human OSCC cell lines (SAS, SCC-9, OECM-1, and HSC3) are seeded in 96-well plates. After 24 hours of incubation, the cells are treated with varying concentrations of this compound (0, 25, 50, and 100 µM) for 24, 48, and 72 hours. Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[3]

Colony Formation Assay

OSCC cells are seeded in 6-well plates at a low density. The cells are then treated with this compound and incubated for 14 days. The culture medium is replaced every 3 days. After the incubation period, the colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted, either manually or using imaging software like ImageJ.[3]

Apoptosis Analysis (Caspase-3/7 Activity)

Apoptosis is quantified using a Muse™ Caspase-3/7 Kit according to the manufacturer's instructions. Briefly, OSCC cells are treated with this compound for 24 hours. The cells are then harvested, and a working solution of Muse™ Caspase-3/7 reagent is added. After incubation, the samples are analyzed using a Muse™ Cell Analyzer to determine the percentage of apoptotic cells.[2]

Cell Cycle Analysis

OSCC cells are treated with this compound for a specified period. The cells are then harvested, washed with PBS, and fixed in ice-cold 70% ethanol. After fixation, the cells are washed again and resuspended in a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4]

Western Blot Analysis

Treated and untreated OSCC cells are lysed to extract total protein. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, p-JNK, Caspase-3, PARP, Bcl-2, Bax, Cyclin A, Cyclin B, CDK2, CDK4, CDK6, and β-actin as a loading control). After washing, the membrane is incubated with a corresponding secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][4]

Signaling Pathway and Experimental Workflow Visualizations

Caption: this compound induces apoptosis in OSCC via the MAPK pathway.

Caption: Workflow for evaluating this compound's effects on OSCC cells.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for oral squamous cell carcinoma. Its ability to induce apoptosis through the MAPK signaling pathway, inhibit cell proliferation, and cause cell cycle arrest provides a strong rationale for further preclinical and clinical investigation. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic utility of this promising natural compound.

References

Dehydrocrenatidine: A Phytochemical Profile for Researchers and Drug Development Professionals

An In-depth Technical Guide

Dehydrocrenatidine, a prominent β-carboline alkaloid, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2] Predominantly isolated from the traditional medicinal plant Picrasma quassioides, this compound has demonstrated notable anti-inflammatory, analgesic, and compelling antitumor properties.[1][3][4][5] This technical guide provides a comprehensive overview of the phytochemical profile of this compound, including its chemical properties, quantitative data, detailed experimental protocols for its study, and an analysis of its mechanisms of action through key signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of this natural compound.

Phytochemical Profile

This compound is classified as a β-carboline alkaloid, a class of naturally occurring indole alkaloids characterized by a pyridine ring fused to an indole nucleus.[2]

Chemical Structure and Properties:

-

Chemical Name: 1-ethenyl-4,8-dimethoxy-9H-pyrido[3,4-b]indole[6][7]

-

Synonyms: O-Methylpicrasidine I, 1-Vinyl-4,8-dimethoxy-beta-carboline, Kumujian G[6][9]

-

Natural Sources: this compound is abundantly found in the stems and roots of Picrasma quassioides (D. Don) Benn.[1][7][10][11], a plant used in traditional Asian medicine. It has also been reported in Quassia Amara.[9]

Quantitative Data

The concentration of this compound can vary based on the plant part and extraction methodology. The available quantitative data is summarized below.

| Plant Source | Plant Part | Concentration (% of dry weight) | Reference |

| Picrasma quassioides | Stems | Up to 2.72% | [4] |

Note: Comprehensive quantitative data across different plant organs and geographical locations is limited in publicly available literature, representing an area for future research.

Experimental Protocols

This section details the methodologies for the isolation, quantification, and functional analysis of this compound.

Isolation Protocol: High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on established methods for isolating alkaloids from Picrasma quassioides.[10]

1. Preparation of Crude Extract:

- Air-dry and powder the stems or roots of Picrasma quassioides.

- Extract the powder with 95% ethanol by percolation at room temperature.

- Concentrate the ethanol extract under reduced pressure to yield a crude residue.

- Suspend the residue in a 2% HCl solution and partition with ethyl acetate to remove neutral and weakly basic compounds.

- Adjust the aqueous layer to pH 9-10 with ammonia and extract with chloroform to obtain the crude alkaloid fraction.

- Evaporate the chloroform to dryness to yield the crude extract for HSCCC.

2. HSCCC System and Solvent Selection:

- Apparatus: Preparative High-Speed Counter-Current Chromatography instrument (e.g., Model TBE-300A).

- Two-Phase Solvent System: A system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 2:2:2:2 is prepared.[10] The mixture is thoroughly shaken and allowed to separate into two phases in a separation funnel at room temperature. The upper phase serves as the stationary phase, and the lower phase serves as the mobile phase.

3. Separation Procedure:

- Fill the multilayer coil column entirely with the upper phase (stationary phase).

- Rotate the apparatus at a suitable speed (e.g., 800-900 rpm).

- Pump the lower phase (mobile phase) into the column at a flow rate of 1.5-2.0 mL/min.

- Once hydrodynamic equilibrium is reached, dissolve the crude extract (e.g., 100 mg) in a small volume of the biphasic solvent system and inject it into the column.

- Continuously monitor the effluent using a UV detector at 254 nm.

- Collect fractions based on the resulting chromatogram.

4. Fraction Analysis and Purification:

- Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

- Combine and evaporate the pure fractions under reduced pressure to yield purified this compound.

- Confirm the structure and purity using ESI-MS, ¹H NMR, and ¹³C NMR spectroscopy.[10]

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for the quantification of β-carboline alkaloids, validated according to ICH guidelines.[12][13]

1. Instrumentation and Conditions:

- System: HPLC with a UV or Photodiode Array (PDA) detector.

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[14]

- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[14] A typical starting point could be Acetonitrile:Water (30:70, v/v).

- Flow Rate: 1.0 mL/min.[12]

- Detection Wavelength: 230-254 nm range, optimized for this compound's chromophore.

- Injection Volume: 10-20 µL.

- Column Temperature: 30°C.

2. Standard and Sample Preparation:

- Standard Stock Solution: Accurately weigh and dissolve pure this compound in methanol or a suitable solvent to prepare a stock solution (e.g., 1 mg/mL).

- Calibration Curve: Prepare a series of working standard solutions by serially diluting the stock solution to cover a linear range (e.g., 1-100 µg/mL).

- Sample Preparation: Accurately weigh the plant extract, dissolve it in the mobile phase, and filter through a 0.45 µm syringe filter before injection.

3. Method Validation:

- Linearity: Inject the calibration standards and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be >0.999.[13]

- Precision: Assess intra-day and inter-day precision by analyzing replicate injections of quality control samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be <2%.

- Accuracy: Determine accuracy using the standard addition method. Recovery rates should be within 98-102%.

- Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Functional Analysis Protocol: Western Blotting for JNK/ERK Phosphorylation

This protocol describes the analysis of key protein phosphorylation events in signaling pathways affected by this compound.[8][15]

1. Cell Culture and Treatment:

- Culture a relevant cell line (e.g., Huh-7 liver cancer cells, NPC-039 nasopharyngeal carcinoma cells) to 70-80% confluency.

- Serum-starve the cells for 4-12 hours to reduce basal phosphorylation levels.[15]

- Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) for a specified time (e.g., 24 hours).

2. Protein Extraction:

- Wash cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.

- Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer:

- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in 2x SDS gel loading buffer.

- Separate the proteins on a 10-12% SDS-polyacrylamide gel.[8]

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-JNK, total JNK, phospho-ERK, and total ERK.

- Wash the membrane three times with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST.

5. Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- To ensure equal loading, strip the membrane and re-probe with an antibody against a housekeeping protein, such as β-actin or GAPDH.

- Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects primarily by inducing apoptosis through the modulation of multiple key signaling pathways.

Workflow for Phytochemical Analysis

The general workflow for isolating and analyzing this compound involves extraction from the plant source, purification via chromatography, and subsequent analysis to determine its biological effects on cellular pathways.

Extrinsic Apoptosis (Death Receptor) Pathway

This compound has been shown to activate the extrinsic apoptosis pathway by upregulating the expression of death receptors and their associated adaptor proteins.[1][3][4] This leads to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of the caspase cascade. Specifically, this compound increases the protein levels of Fas, Death Receptor 5 (DR5), TRADD (TNFR1-associated death domain protein), and FADD (Fas-associated death domain protein).[1][4][6] This culminates in the cleavage and activation of initiator caspase-8 and executioner caspase-3, leading to programmed cell death.

MAPK (JNK/ERK) Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, particularly the JNK and ERK cascades, is another critical target of this compound. Its modulatory effect appears to be context-dependent. In nasopharyngeal carcinoma, this compound induces apoptosis by enhancing the phosphorylation of ERK while inhibiting the phosphorylation of JNK.[1] Conversely, in liver cancer cells, its pro-apoptotic effect is achieved by suppressing the phosphorylation of JNK1/2.[3][4] This suggests that this compound can differentially modulate MAPK signaling to promote cell death, depending on the specific cancer type's signaling network.

References

- 1. This compound Induces Liver Cancer Cell Apoptosis by Suppressing JNK-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijrpr.com [ijrpr.com]

- 14. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Dehydrocrenatidine: A Comprehensive Technical Guide on its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocrenatidine, a β-carboline alkaloid isolated from plants of the Picrasma genus, has emerged as a promising natural compound with a diverse range of biological activities.[1] Initially investigated for its analgesic properties, recent research has unveiled its potent anti-cancer, anti-inflammatory, and potential neuroprotective effects. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, facilitating further investigation into the therapeutic applications of this compelling molecule.

Biological Activities and Therapeutic Potential

This compound exhibits a spectrum of pharmacological effects, with its anti-cancer properties being the most extensively studied. Its therapeutic potential also extends to pain management, inflammatory conditions, and possibly neurodegenerative diseases.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines, including liver, nasopharyngeal, head and neck, and oral squamous cell carcinomas.[2][3][4] The primary mechanisms underlying its anti-cancer activity include the induction of apoptosis, cell cycle arrest, and the inhibition of cancer cell migration and invasion.

Quantitative Data: Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Concentration/IC50 | Reference |

| Huh-7 | Hepatocellular Carcinoma | MTT Assay | Cell Viability | Time- and dose-dependent decrease (5, 10, 20 µM) | [2] |

| Sk-hep-1 | Hepatocellular Carcinoma | MTT Assay | Cell Viability | Time- and dose-dependent decrease (5, 10, 20 µM) | [2] |

| NPC-BM | Nasopharyngeal Carcinoma | MTT Assay | Cell Viability | Dose- and time-dependent decrease | [3] |

| NPC-039 | Nasopharyngeal Carcinoma | MTT Assay | Cell Viability | Dose- and time-dependent decrease | [3] |

| SAS | Oral Squamous Cell Carcinoma | Caspase-3/7 Assay | Apoptosis | 89.75% apoptosis | [4] |

| SCC-9 | Oral Squamous Cell Carcinoma | Caspase-3/7 Assay | Apoptosis | 85.95% apoptosis | [4] |

| DU145 | Prostate Cancer | Cell Survival Assay | Cell Survival | Inhibition | [5] |

| MDA-MB-468 | Breast Cancer | Cell Survival Assay | Cell Survival | Inhibition | [5] |

Analgesic Activity

This compound has been reported to possess analgesic effects, primarily attributed to its ability to suppress neuronal excitability.[6] Studies in animal models of neuropathic pain have shown that it can attenuate mechanical allodynia.[6]

Quantitative Data: Analgesic Activity of this compound

| Animal Model | Pain Type | Assay | Endpoint | Dose | Effect | Reference |

| Rat (CCI model) | Neuropathic Pain | Paw Withdrawal Threshold | Mechanical Allodynia | 150 or 250 µg/kg (i.t.) | Significant attenuation | [6] |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an emerging area of research. While direct quantitative data on its inhibition of specific inflammatory mediators is limited, its mechanism is thought to involve the suppression of pro-inflammatory signaling pathways. One study on a related compound, dehydrocorydaline, demonstrated a reduction in formalin-induced paw edema and decreased expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6 in the spinal cord.[7]

Neuroprotective Potential

The neuroprotective effects of this compound are the least explored. However, its ability to modulate signaling pathways involved in cell survival and inflammation, such as the JAK/STAT and MAPK pathways, suggests a potential role in protecting neurons from various insults. Further research is warranted to investigate its efficacy in in vitro and in vivo models of neurodegenerative diseases, such as those involving glutamate-induced excitotoxicity or amyloid-beta toxicity.[8][9]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling cascades. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

JAK/STAT Signaling Pathway

This compound has been identified as a novel inhibitor of the Janus kinase (JAK) family.[5] It represses constitutively activated JAK2 and STAT3, as well as cytokine-stimulated JAK activity and STAT phosphorylation.[5] This inhibition of the JAK/STAT pathway is a key mechanism behind its anti-cancer effects, particularly in tumors with constitutively active STAT3.[5][10]

MAPK (JNK and ERK) Signaling Pathways

The mitogen-activated protein kinase (MAPK) pathways, particularly the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, are also significantly modulated by this compound. In the context of cancer, this compound has been shown to induce apoptosis by activating the ERK and JNK signaling pathways in some cancer types, while in others, it suppresses JNK phosphorylation to induce apoptosis.[3][11][12] This differential regulation highlights the context-dependent effects of this compound on MAPK signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound. These protocols are intended to serve as a guide for researchers looking to replicate or build upon previous findings.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[1]

Materials:

-

Cancer cell lines (e.g., Huh-7, Sk-hep-1)

-

This compound

-

Complete culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for different time points (e.g., 24, 48, 72 hours).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.[1]

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described in the MTT assay protocol.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle progression.[2]

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

70% ethanol (cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Treat cells with this compound as previously described.

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of proteins in signaling pathways affected by this compound.[2]

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound is a multifaceted natural compound with significant therapeutic potential, particularly in the field of oncology. Its ability to induce apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways like JAK/STAT and MAPK underscores its promise as a lead compound for the development of novel anti-cancer agents.

While its analgesic and anti-inflammatory activities are also recognized, further research is needed to fully elucidate the underlying mechanisms and to obtain robust quantitative data. The neuroprotective potential of this compound remains a largely unexplored but exciting frontier. Future studies should focus on:

-

Conducting comprehensive in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer, pain, inflammation, and neurodegenerative diseases.

-

Performing detailed mechanistic studies to identify the direct molecular targets of this compound.

-

Investigating the structure-activity relationships of this compound and its analogs to optimize its therapeutic properties.

-

Exploring synergistic combinations of this compound with existing chemotherapeutic agents or other therapeutic modalities.

References

- 1. This compound extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Liver Cancer Cell Apoptosis by Suppressing JNK-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound extracted from Picrasma quassioides induces the apoptosis of nasopharyngeal carcinoma cells through the JNK and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound is a novel janus kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Voltage-Gated Sodium Channels and Ameliorates Mechanic Allodia in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antinociceptive effects of dehydrocorydaline in mouse models of inflammatory pain involve the opioid receptor and inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Apoptotic effects of this compound via JNK and ERK pathway regulation in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Induces Liver Cancer Cell Apoptosis by Suppressing JNK-Mediated Signaling [mdpi.com]

Methodological & Application

Dehydrocrenatidine: Protocols for Cell Culture Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Dehydrocrenatidine (DC), a β-carboline alkaloid, in cancer cell culture research. This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanisms of action primarily involve the inhibition of the JAK/STAT pathway and the modulation of the JNK and ERK signaling pathways.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted approach:

-

Inhibition of JAK/STAT Pathway: this compound has been identified as a novel inhibitor of Janus kinase (JAK). By inhibiting JAK, it subsequently suppresses the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, which is often constitutively active in cancer cells and plays a crucial role in cell survival and proliferation.

-

Modulation of MAPK Pathway: this compound has been shown to suppress the phosphorylation of c-Jun N-terminal kinase (JNK) and Extracellular signal-regulated kinase (ERK). The JNK and ERK pathways are critical regulators of cell proliferation, differentiation, and apoptosis.

-

Induction of Apoptosis: this compound triggers programmed cell death through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. This is evidenced by the increased expression of pro-apoptotic proteins like Bax and Bak, and the cleavage of caspases-3, -8, and -9.

-

Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis and proliferation. This is associated with the downregulation of key cell cycle regulators.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| NPC-039 | Nasopharyngeal Carcinoma | 24 | Not specified |

| 48 | Not specified | ||

| 72 | Not specified | ||

| NPC-BM | Nasopharyngeal Carcinoma | 24 | Not specified |

| 48 | Not specified | ||

| 72 | Not specified | ||

| RPMI-2650 | Head and Neck Squamous Cell Carcinoma | Not specified | Not specified |

| Huh-7 | Hepatocellular Carcinoma | 24, 48, 72 | Dose-dependent reduction in viability observed at 5, 10, and 20 µM |

| Sk-hep-1 | Hepatocellular Carcinoma | 24, 48, 72 | Dose-dependent reduction in viability observed at 5, 10, and 20 µM |

Note: Specific IC50 values for all cell lines and time points were not consistently available in the searched literature. The provided information reflects the reported dose-dependent effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., Huh-7, Sk-hep-1, NPC-039)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cells treated with this compound

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Harvest cells (approximately 1 x 10⁶) by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate at 37°C for 30 minutes.

-

Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest cells (approximately 1-5 x 10⁵) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against JAK, p-JAK, STAT3, p-STAT3, JNK, p-JNK, ERK, p-ERK, cleaved caspase-3, Bax, Bcl-2, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse treated cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

Visualizations

Caption: this compound's mechanism of action in cancer cells.

Caption: General experimental workflow for studying this compound.

Application Notes and Protocols: In Vitro Cytotoxicity Assay of Dehydrocrenatidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocrenatidine, a β-carboline alkaloid isolated from Picrasma quassioides, has demonstrated significant anticancer properties in preclinical studies.[1][2] It has been shown to inhibit the proliferation of various cancer cell lines, including liver, nasopharyngeal, and oral squamous carcinoma cells.[1][2] The primary mechanism of its cytotoxic action is the induction of apoptosis, a form of programmed cell death, through the activation of both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.[1][3] This document provides a comprehensive guide to performing in vitro cytotoxicity assays to evaluate the effects of this compound on cancer cells.

Mechanism of Action Overview

This compound exerts its pro-apoptotic effects by modulating key signaling pathways. In several cancer cell lines, it has been observed to suppress the phosphorylation of JNK1/2 and influence the ERK signaling pathway.[1][2][4] This leads to the upregulation of pro-apoptotic proteins such as Bax and Bim, and the downregulation of anti-apoptotic proteins like Bcl-2.[1] Furthermore, this compound activates initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), leading to the cleavage of essential cellular substrates, such as poly (ADP-ribose) polymerase (PARP), and ultimately, cell death.[1][3]

Data Presentation

The following tables summarize the dose-dependent and time-dependent cytotoxic effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)

| Cell Line | Concentration (µM) | Incubation Time (h) | % Cell Viability Reduction (approx.) |

| Huh-7 (Liver Cancer) | 5 | 24 | Significant Reduction |

| 10 | 48 | Increased Reduction | |

| 20 | 72 | Further Increased Reduction | |

| Sk-hep-1 (Liver Cancer) | 5 | 24 | Significant Reduction |

| 10 | 48 | Increased Reduction | |

| 20 | 72 | Further Increased Reduction | |

| Nasopharyngeal Carcinoma Cells | 50 | 24 | Significant Reduction |